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Compound of Interest

Compound Name: Stannic selenide

Cat. No.: B1590759

Fundamental Properties of Monolayer SnSe:

Monolayer SnSe: is a semiconductor belonging to the family of transition metal
dichalcogenides (TMDCs). It crystallizes in the 1T phase, which has a D3d point group
symmetry. This structure consists of a layer of tin (Sn) atoms sandwiched between two layers
of selenium (Se) atoms in an octahedral coordination.[1] The layers are held together by weak
van der Waals forces, allowing for exfoliation down to a single monolayer.

The electronic properties of SnSez undergo a significant transformation when thinned down
from bulk to a monolayer. Notably, the band gap of the material changes, a common
characteristic of 2D semiconductors.

Electronic Band Structure

The electronic band structure of monolayer SnSez has been the subject of numerous
theoretical and experimental investigations. A key point of discussion is the nature and
magnitude of its band gap.

Band Gap: Indirect vs. Direct

Theoretical studies, primarily based on Density Functional Theory (DFT), consistently predict
that monolayer SnSe: is an indirect band gap semiconductor.[1][2][3] In this scenario, the
Conduction Band Minimum (CBM) is located at the M high-symmetry point in the Brillouin zone,
while the Valence Band Maximum (VBM) is situated at or near the I point.[1]
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However, there is some discrepancy in the literature, with some experimental and theoretical
works suggesting a direct or quasi-direct band gap. For instance, some photoluminescence
(PL) measurements have indicated a direct optical transition.[4][5] This difference between
theoretical predictions and experimental observations could be attributed to several factors,
including the specific DFT functionals used, substrate effects, strain, and the strong excitonic
effects present in 2D materials.[2]

Quantitative Band Gap Values

The reported band gap values for monolayer SnSe:z vary significantly depending on the
methodology used for its determination. DFT calculations with the Perdew-Burke-Ernzerhof
(PBE) functional, which is known to underestimate band gaps, yield values around 0.75 eV to
0.85 eV.[6][7] More advanced computational methods, such as the HSEOQ6 hybrid functional
and GW approximation, provide larger values, ranging from 1.42 eV to 2.75 eV.[1][8]
Experimental techniques like Scanning Tunneling Spectroscopy (STS) and PL spectroscopy
have measured band gaps in the range of 1.30 eV to 1.74 eV.[5][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electronic properties of
monolayer SnSe:.

Table 1: Reported Band Gap Values for Monolayer SnSe:
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Band Gap (eV) Method Type Reference
1.69 DFT-PBE Indirect [3]

0.85 DFT Indirect [6]

1.42 DFT-HSE06 - [8]

2.75 GoWo - [1]

1.30 STS - [718]

15 Experimental Indirect [9]

1.74 PL - [5]

0.75 DFT-PBE+SOC - [7]

1.942 DFT-HSE06+SOC Indirect

Table 2: Calculated Effective Masses of Charge Carriers in Monolayer SnSe:z

Effective Mass

Carrier Direction Method Reference
(mo)

Electron M-I 0.44 DFT [10]

Electron M-K 0.44 DFT [10]

Hole r-M -0.60 DFT [10]

Hole r-K -0.60 DFT [10]

Note: mo is the free electron mass. Negative values for hole effective mass are a convention in
some electronic structure software and represent the curvature of the valence band.

Table 3: Carrier Mobility in Monolayer SnSe:2

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://arxiv.org/abs/1609.04381
https://www.researchgate.net/figure/Synthesis-of-SnSe2-by-chemical-vapor-deposition-method-a-Schematic-illustration-of-the_fig1_347053073
https://www.researchgate.net/publication/318430482_Ultra_low_lattice_thermal_conductivity_and_high_carrier_mobility_of_monolayer_SnS2_and_SnSe2_A_first_principles_study
https://arxiv.org/pdf/1908.02908
https://pubs.acs.org/doi/10.1021/acsanm.3c02635
https://www.researchgate.net/publication/318430482_Ultra_low_lattice_thermal_conductivity_and_high_carrier_mobility_of_monolayer_SnS2_and_SnSe2_A_first_principles_study
https://www.researchgate.net/figure/CVD-method-to-grow-SnSe-nanostructures-a-A-typical-growth-schematic-Optical-microscopy_fig4_361982182
https://www.mdpi.com/2079-4991/15/12/888
https://pubs.acs.org/doi/10.1021/acsanm.3c02635
https://www.researchgate.net/figure/Variations-of-electron-effective-mass-me-and-hole-effective-mass-mh-of-a_fig6_333360262
https://www.researchgate.net/figure/Variations-of-electron-effective-mass-me-and-hole-effective-mass-mh-of-a_fig6_333360262
https://www.researchgate.net/figure/Variations-of-electron-effective-mass-me-and-hole-effective-mass-mh-of-a_fig6_333360262
https://www.researchgate.net/figure/Variations-of-electron-effective-mass-me-and-hole-effective-mass-mh-of-a_fig6_333360262
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

) Mobility
Carrier Method Reference
(cm2v-1s—?)
Electron 233 Experimental [8]
Hole 115.65 DFT [1]

Experimental Protocols
Synthesis of Monolayer SnSez via Chemical Vapor
Deposition (CVD)

Chemical Vapor Deposition is a widely used method for synthesizing high-quality, large-area

monolayer SnSex.

Generalized Protocol:

Precursor Preparation: High-purity selenium (Se) and tin(IV) iodide (Snlz) powders are used
as precursors.[6][11]

Substrate Placement: A suitable substrate, such as mica or silicon dioxide, is placed
downstream in a quartz tube furnace.[11]

Furnace Setup: The Se and Snlz precursors are placed in separate heating zones upstream
of the substrate.[6]

Growth Process:

o The furnace is heated to a high temperature (e.g., 915 K at the center) under a constant
flow of an inert carrier gas, such as argon (Ar).[6][11]

o The temperatures of the precursor zones are controlled to achieve the desired vapor
pressures for Se and Snlz.[6]

o The vaporized precursors are transported by the carrier gas to the substrate, where they
react to form SnSea.
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o The growth is typically carried out for a specific duration (e.g., 10 minutes) before the
furnace is cooled down.[11]

o Characterization: The resulting monolayer SnSe: is then characterized using techniques like
Raman spectroscopy, photoluminescence, and atomic force microscopy (AFM).[5]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique for directly probing the electronic band structure
of crystalline materials.

Generalized Protocol:

Sample Preparation: A high-quality single-crystal sample of SnSe: is cleaved in an ultra-high
vacuum (UHV) environment to expose a clean, atomically flat surface.[12][13]

o Experimental Setup: The sample is placed in a UHV chamber equipped with a
monochromatic light source (e.g., a synchrotron or a UV lamp) and a hemispherical electron
analyzer.[13][14]

o Photoemission: The sample is irradiated with photons of a specific energy, causing the
emission of photoelectrons.[15]

» Data Acquisition: The hemispherical analyzer measures the kinetic energy and emission
angle of the photoelectrons.[14]

e Band Structure Mapping: By rotating the sample and recording the photoemission spectra at
different angles, the relationship between the binding energy and the crystal momentum of
the electrons can be mapped out, thus revealing the electronic band structure.[12][13]

Scanning Tunneling Microscopy/Spectroscopy
(STMISTS)

STM and STS are used to investigate the atomic structure and local density of states (LDOS)
of monolayer SnSe-.

Generalized Protocol:
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» Sample and Tip Preparation: An atomically sharp conductive tip (e.g., tungsten) and a
conductive substrate with monolayer SnSe:z are prepared and placed in a UHV chamber.[16]
[17]

e STM Imaging (Constant Current Mode):
o A bias voltage is applied between the tip and the sample.
o The tip is brought close to the sample surface until a tunneling current is detected.

o The tip is scanned across the surface while a feedback loop maintains a constant
tunneling current by adjusting the tip's height. This height profile provides a topographic
image of the surface with atomic resolution.[17]

e STS (dI/dV Spectroscopy):
o The tip is held at a fixed position above the sample.

o The bias voltage is swept, and the differential conductance (dl/dV) is measured using a
lock-in amplifier.[16]

o The resulting di/dV spectrum is proportional to the local density of electronic states of the
sample, from which the band gap can be determined.[16]

Visualizations
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Crystal Structure of 1T-SnSe2

Click to download full resolution via product page

Figure 1: Crystal structure of monolayer 1T-SnSez.
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Figure 2: Workflow for theoretical band structure calculation using DFT.
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Figure 3: Schematic of an ARPES experimental setup.
Figure 4: Simplified indirect band structure of monolayer SnSe:.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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